4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast - 162401-43-6

4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast

Catalog Number: EVT-343299
CAS Number: 162401-43-6
Molecular Formula: C17H14Cl2F2N2O3
Molecular Weight: 403.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Roflumilast, also known as 3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyridyl-4-yl]-benzamide, is a highly selective phosphodiesterase type 4 inhibitor . It is administered orally as a long-term treatment for chronic obstructive pulmonary disease (COPD) and asthma .

Molecular Structure Analysis

The molecular structure of Roflumilast is characterized by the presence of a cyclopropylmethoxy group, a difluoromethoxy group, and a benzamide group . Further structural analysis would require more specific data or advanced computational methods.

Chemical Reactions Analysis

Roflumilast is analyzed using a gradient RP-HPLC method, which separates it from its six major degradation products . The success of separation of the degradation products with different chemical characteristics was obtained by extending the time of the gradient, changing the proportion of the mobile phases, and increasing the velocity of the flow .

Synthesis Analysis
  • Impurity Synthesis: Roflumilast synthesis can lead to impurities. Identifying and synthesizing these impurities is crucial for quality control during drug production []. A specific method involves reacting 4-difluoro-methoxy 3 hydroxybenzoyl chloride with N,N-dimethylformamide and 4-amino-3,5-dichloropyridine in a specific solvent under basic conditions [].
  • Intermediate Synthesis: A key intermediate, 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid, can be synthesized using 3-fluoro-4-hydroxybenzaldehyde as a starting material. The process involves etherification, electrophilic substitution, and oxidation steps []. Another method utilizes a copper-catalyzed hydroxylation reaction starting from 4-hydroxy-3-iodobenzoic acid to obtain the key intermediate [].
  • Roflumilast Synthesis: One approach involves reacting an active derivative of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid with 4-amino-3,5-dichloropyridine in an aprotic polar solvent []. Another method focuses on the reaction between 4-amino-3,5-dichloropyridine anion and an activated derivative of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid in a specific molar ratio [].
Molecular Structure Analysis

While the abstracts don't delve into detailed structural analysis, they provide the IUPAC name and confirm its identity []. Further research into databases like PubChem or DrugBank could provide comprehensive structural data, including bond lengths, angles, and conformations.

Mechanism of Action

Roflumilast acts by selectively inhibiting PDE4 []. This enzyme is highly expressed in inflammatory and immune cells. By inhibiting PDE4, Roflumilast prevents cAMP degradation. This leads to increased intracellular cAMP levels, which in turn modulate various inflammatory processes like cytokine production, cell migration, and cell proliferation [, ].

Physical and Chemical Properties Analysis

One study investigated the solubility of Roflumilast in various solvents at different temperatures []. This information is crucial for pharmaceutical formulation and drug delivery. Other physical and chemical properties like melting point, boiling point, and stability require further investigation.

Applications
  • Treatment of COPD: Roflumilast is primarily researched for treating COPD [, , ]. Its anti-inflammatory effects help reduce exacerbations and improve lung function in COPD patients.
  • Treatment of Pulmonary Hypertension: Studies suggest Roflumilast may be beneficial in treating pulmonary hypertension, a condition characterized by high blood pressure in the lungs [].
  • Treatment of Rheumatoid Arthritis: Research suggests potential anti-inflammatory effects of Roflumilast in a mouse model of rheumatoid arthritis, pointing towards a possible therapeutic application [].

Roflumilast N-oxide

    Compound Description: Roflumilast N-oxide is the primary active metabolite of Roflumilast in vivo. [] It exhibits similar potency to Roflumilast in inhibiting PDE4 activity and displays comparable anti-inflammatory effects. [, ] Studies have shown that Roflumilast N-oxide significantly contributes to the overall therapeutic activity of Roflumilast in vivo. []

    Relevance: Roflumilast N-oxide is the oxidized form of Roflumilast at the pyridine nitrogen, making it a structurally related compound and a key metabolite. [, ]

3,5-Dichloropyridin-4-amine

    Compound Description: This compound is a degradation product of Roflumilast, identified in studies investigating its degradation pathways. [] It is formed under specific conditions, highlighting a potential degradation route for the parent drug.

    Relevance: 3,5-Dichloropyridin-4-amine represents a fragment of the Roflumilast molecule, specifically the dichloropyridine portion, making it a structurally related degradation product. []

N-(3,5-Dichloropyridin-4-yl)-4-(difluoromethoxy)-3-hydroxybenzamide

    Compound Description: This is another degradation product of Roflumilast observed during stability studies. [] Its formation provides insights into potential degradation pathways and the stability of the parent drug under various conditions.

    Relevance: This compound is structurally similar to Roflumilast but lacks the cyclopropylmethoxy group, making it a closely related degradation product. []

3-(Cyclopropylmethoxy)-N-(3,5-dichloro-1-oxidopyridin-4-yl)-4-(difluoromethoxy)benzamide

    Compound Description: This compound is a degradation product of Roflumilast, identified during its stability assessment. [] Its formation, alongside other degradation products, helps understand the breakdown pathways and stability profile of the parent drug.

    Relevance: This compound is structurally very similar to Roflumilast, with the main difference being the oxidation of the pyridine ring, making it a closely related degradation product. []

Piclamilast (RP 73401)

  • Relevance: Piclamilast belongs to the same chemical class of PDE4 inhibitors as Roflumilast and shares a similar benzamide core structure, making it a structurally related compound. [, ]

3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic acid

    Compound Description: This compound serves as a key intermediate in the synthesis of Roflumilast. [, , ] Different synthetic approaches utilize this intermediate to ultimately arrive at the final drug molecule.

    Relevance: This compound represents a significant portion of the Roflumilast molecule, specifically lacking the dichloropyridine amide moiety. It highlights a crucial building block in the synthetic pathway of Roflumilast. [, , ]

CHF6001

    Compound Description: CHF6001 is a novel PDE4 inhibitor designed for treating pulmonary inflammatory diseases. [] It demonstrates higher potency in inhibiting PDE4 compared to Roflumilast. [] CHF6001 also displays robust anti-inflammatory effects in various models, making it a potential therapeutic option for pulmonary diseases. []

    Relevance: CHF6001, while structurally more complex, incorporates the core benzamide structure and the 3-cyclopropylmethoxy-4-difluoromethoxybenzene moiety found in Roflumilast, classifying it as a structurally related compound within the PDE4 inhibitor family. []

Properties

CAS Number

162401-43-6

Product Name

4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast

IUPAC Name

4-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-3-(difluoromethoxy)benzamide

Molecular Formula

C17H14Cl2F2N2O3

Molecular Weight

403.2 g/mol

InChI

InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(25-8-9-1-2-9)14(5-10)26-17(20)21/h3-7,9,17H,1-2,8H2,(H,22,23,24)

InChI Key

VXNCCFGMEHFNBA-UHFFFAOYSA-N

SMILES

C1CC1COC2=C(C=C(C=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F

Synonyms

4-(Cyclopropylmethoxy)-N-(3,5-dichloro-4-pyridinyl)-3-(difluoromethoxy)benzamide;

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.